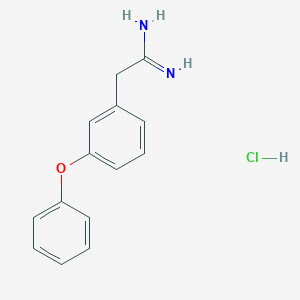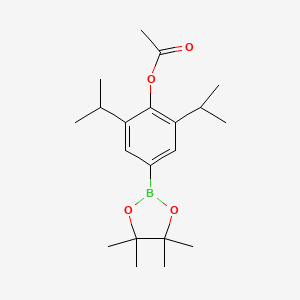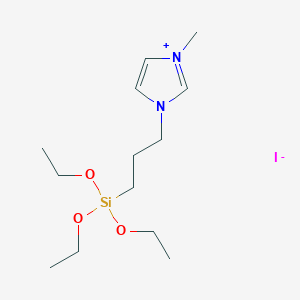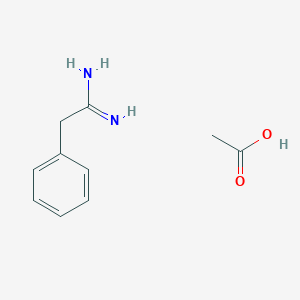
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and other solvents. 2-PPH is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is used in scientific research for a variety of purposes. It is used as a substrate in biochemical assays, as a catalyst in organic synthesis, and as a reagent in various reactions. It is also used to study the biochemical and physiological effects of various compounds, including drugs and hormones.
Mecanismo De Acción
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, which convert it into other compounds. It can also act as a catalyst in organic reactions, promoting the formation of desired products. Additionally, 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can act as a reagent in various reactions, allowing scientists to study the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 and tyrosine hydroxylase. It has also been found to inhibit the activity of certain hormones, including aldosterone and cortisol. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize, and it is soluble in a variety of solvents. Additionally, it can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is a synthetic compound, and therefore its effects may not be representative of natural compounds.
Direcciones Futuras
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has many potential future applications in scientific research. It could be used to study the biochemical and physiological effects of various drugs and hormones, as well as to develop new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used in the development of new synthetic compounds and catalysts.
Métodos De Síntesis
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can be synthesized from 3-phenoxy-phenylacetonitrile (3-PPAN) and hydrochloric acid. 3-PPAN is first reacted with hydrochloric acid in a 1:1 mole ratio, forming 2-(3-phenoxy-phenyl)-acetamidine hydrochloride and phenol. The reaction is performed in a solvent, such as ethanol or methanol, at room temperature. The reaction is then cooled and filtered, leaving behind the 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in solid form.
Propiedades
IUPAC Name |
2-(3-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGUACFOXRMZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)


![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)







